1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride
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Overview
Description
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable azaspiro precursor with isopropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced spirocyclic products.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like K2CO3 in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-silaspiro[3.4]oct-6-ene: Another spirocyclic compound with similar structural features but different chemical properties.
Spirocyclic oxindoles: Compounds with a spiro junction involving an oxindole moiety, used in medicinal chemistry for their biological activities.
Uniqueness
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride is unique due to its specific spirocyclic structure and the presence of an azaspiro moiety, which imparts distinct chemical and biological properties compared to other spirocyclic compounds.
Properties
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.4]oct-6-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-8(2)9-10(7-11-9)5-3-4-6-10;/h3-4,8-9,11H,5-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXIQPOYRLMTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC=CC2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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